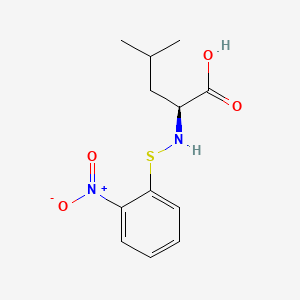

N-2-Nitrophenylsulfenyl-L-leucine

CAS No.: 50571-61-4

Cat. No.: VC3969178

Molecular Formula: C12H16N2O4S

Molecular Weight: 284.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 50571-61-4 |

|---|---|

| Molecular Formula | C12H16N2O4S |

| Molecular Weight | 284.33 g/mol |

| IUPAC Name | (2S)-4-methyl-2-[(2-nitrophenyl)sulfanylamino]pentanoic acid |

| Standard InChI | InChI=1S/C12H16N2O4S/c1-8(2)7-9(12(15)16)13-19-11-6-4-3-5-10(11)14(17)18/h3-6,8-9,13H,7H2,1-2H3,(H,15,16)/t9-/m0/s1 |

| Standard InChI Key | OITRGNOZDXVYFU-VIFPVBQESA-N |

| Isomeric SMILES | CC(C)C[C@@H](C(=O)O)NSC1=CC=CC=C1[N+](=O)[O-] |

| SMILES | CC(C)CC(C(=O)O)NSC1=CC=CC=C1[N+](=O)[O-] |

| Canonical SMILES | CC(C)CC(C(=O)O)NSC1=CC=CC=C1[N+](=O)[O-] |

Introduction

N-2-Nitrophenylsulfenyl-L-leucine is a synthetic organic compound primarily used in peptide synthesis as a protecting group for amino acids. Its molecular formula is , with a molecular weight of 284.33 g/mol. The compound is characterized by its nitrophenylsulfenyl functional group, which provides stability and selective reactivity during chemical processes .

Synthesis of N-2-Nitrophenylsulfenyl-L-Leucine

The synthesis of N-2-nitrophenylsulfenyl-L-leucine involves the reaction of N-2-nitrophenylsulfenyl chloride with L-leucine in the presence of a base:

-

Reagents:

-

N-2-nitrophenylsulfenyl chloride

-

L-leucine

-

Base (e.g., triethylamine)

-

-

Procedure:

-

The sulfenyl chloride reacts with the amino group of L-leucine, forming a stable sulfenamide bond.

-

The reaction is carried out under controlled conditions to ensure selective protection of the amino group.

-

This process results in the formation of N-2-nitrophenylsulfenyl-L-leucine, which can be purified through recrystallization or chromatography techniques .

Peptide Synthesis

N-2-nitrophenylsulfenyl-L-leucine is widely used as a protecting group in peptide synthesis:

-

The nitrophenylsulfenyl group shields the amino group during coupling reactions.

-

It can be selectively removed under mild conditions, ensuring minimal side reactions and high yield of desired peptides.

Chemical Reactions

The compound undergoes several key reactions:

-

Oxidation: Reduction of the nitro group to an amino group.

-

Substitution: Replacement of the sulfenyl group with nucleophiles.

-

Hydrolysis: Release of L-leucine under acidic or basic conditions .

Comparison with Similar Compounds

Other derivatives, such as N-2-nitrophenylsulfenyl-L-isoleucine and N-2-nitrophenylsulfenyl-L-valine, share similar properties but differ in their amino acid components, impacting their specific applications in peptide chemistry.

Safety and Handling

While detailed safety data for N-2-nitrophenylsulfenyl-L-leucine is not readily available, general precautions for handling organosulfur compounds include:

-

Use of personal protective equipment (PPE) such as gloves and goggles.

-

Conducting experiments in a well-ventilated fume hood to avoid exposure to toxic fumes.

-

Proper storage in airtight containers away from heat and moisture.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume